Gefapixant Citrate

Description

Properties

CAS No. |

2310299-91-1 |

|---|---|

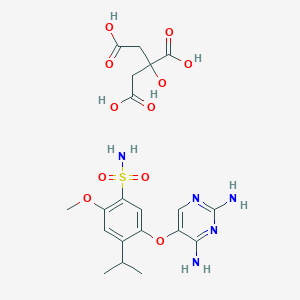

Molecular Formula |

C20H27N5O11S |

Molecular Weight |

545.5 g/mol |

IUPAC Name |

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C14H19N5O4S.C6H8O7/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

AIJVJYUOMCRFOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of Gefapixant Citrate: A Technical Guide to its Mechanism of Action in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefapixant citrate is a first-in-class, orally active, and selective P2X3 receptor antagonist that has demonstrated significant efficacy in reducing cough frequency in patients with refractory or unexplained chronic cough.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of Gefapixant in sensory neurons, detailing its interaction with P2X3 and P2X2/3 receptors, the subsequent impact on intracellular signaling pathways, and the physiological manifestation of this antagonism. This document summarizes key quantitative data, outlines detailed experimental protocols from pivotal studies, and provides visual representations of the underlying biological processes to offer a comprehensive resource for researchers and professionals in the field of sensory neuroscience and drug development.

Introduction: The Role of P2X3 Receptors in Cough Hypersensitivity

Chronic cough is a prevalent and debilitating condition, with a subset of patients experiencing refractory or unexplained chronic cough that is unresponsive to conventional therapies.[3] A key pathophysiological driver of this condition is the hypersensitization of sensory neurons innervating the airways.[4] Extracellular adenosine triphosphate (ATP) has been identified as a critical mediator in this process, acting through purinergic P2X receptors on afferent nerve fibers.

The P2X3 receptor, a ligand-gated ion channel, is predominantly expressed on sensory C-fibers of the vagus nerve in the airways. Under conditions of inflammation or cellular stress, ATP is released from airway mucosal cells and binds to P2X3 receptors. This binding triggers a conformational change in the receptor, opening a non-selective cation channel and leading to membrane depolarization and the initiation of an action potential. This activation of vagal C-fibers is perceived as an urge to cough, initiating the cough reflex. Gefapixant's therapeutic effect stems from its ability to potently and selectively antagonize this ATP-mediated activation of P2X3 receptors.

Molecular Mechanism of Action of Gefapixant

Gefapixant acts as a reversible, non-competitive, and selective allosteric antagonist of human P2X3 and, to a lesser extent, P2X2/3 receptors. This allosteric modulation means that Gefapixant does not directly compete with ATP for its binding site but rather binds to a distinct site on the receptor protein. This binding induces a conformational change that prevents the channel from opening, even when ATP is bound.

Structural studies have revealed that Gefapixant binds to a pocket formed by the left flipper and lower body domains of the P2X3 receptor subunit. This binding stabilizes the closed state of the channel, thereby inhibiting the influx of cations and preventing the depolarization of the sensory neuron.

Signaling Pathway of P2X3 Receptor Activation and Gefapixant Inhibition

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor and the inhibitory effect of Gefapixant.

Quantitative Data Summary

The following tables summarize key quantitative data for Gefapixant, including its binding affinities and clinical efficacy from major clinical trials.

Table 1: In Vitro Potency of Gefapixant

| Receptor Subtype | Assay Type | IC50 (nM) | Reference |

| Human P2X3 | Whole-cell patch clamp | 153 | |

| Human P2X2/3 | Whole-cell patch clamp | 220 | |

| Human P2X3 | Radioligand Binding (AF-353) | 9.9 ± 1.1 | |

| Human P2X3 | Intracellular Calcium Flux (AF-353) | 7.3 - 8.5 (pIC50) |

Table 2: Clinical Efficacy of Gefapixant in Refractory/Unexplained Chronic Cough (COUGH-1 & COUGH-2 Phase 3 Trials)

| Study | Treatment Group | Duration | Primary Endpoint: Reduction in 24-hour Cough Frequency vs. Placebo (95% CI) | p-value | Reference |

| COUGH-1 | Gefapixant 45 mg BID | 12 weeks | 18.5% (32.9 to 0.9) | 0.041 | |

| COUGH-2 | Gefapixant 45 mg BID | 24 weeks | 14.6% (26.1 to 1.4) | 0.031 | |

| COUGH-1 | Gefapixant 15 mg BID | 12 weeks | Not statistically significant | - | |

| COUGH-2 | Gefapixant 15 mg BID | 24 weeks | Not statistically significant | - |

Table 3: Common Adverse Events (COUGH-1 & COUGH-2)

| Adverse Event | Gefapixant 45 mg BID (%) | Placebo (%) | Reference |

| Dysgeusia (Taste disturbance) | 21.1 | 1.9 | |

| Ageusia (Loss of taste) | 6.5 | 0.3 | |

| Hypogeusia (Decreased taste) | 6.1 | 0.5 |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of Gefapixant.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying the activity of ion channels like the P2X3 receptor.

-

Cell Lines: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing human P2X3 or P2X2/3 receptors are commonly used.

-

Solutions:

-

Extracellular (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 145 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

-

Recording:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

The P2X3 receptor agonist, ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is applied to the cells to evoke an inward current.

-

Gefapixant is pre-applied or co-applied with the agonist to determine its inhibitory effect on the agonist-evoked current.

-

The concentration of Gefapixant that inhibits 50% of the maximal agonist response (IC50) is calculated.

-

Clinical Trial Design: COUGH-1 and COUGH-2

The efficacy and safety of Gefapixant were established in two large, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 clinical trials (COUGH-1 and COUGH-2).

-

Participants: Adults with refractory or unexplained chronic cough for at least one year.

-

Interventions: Patients were randomized to receive Gefapixant (15 mg or 45 mg twice daily) or placebo.

-

Primary Efficacy Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2).

-

Cough Frequency Monitoring: Coughs were objectively measured using an ambulatory digital cough recorder. The recordings were analyzed to determine the number of coughs per hour.

-

Secondary Endpoints: These included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and a cough severity visual analog scale (VAS).

-

Safety Assessments: Adverse events were monitored throughout the studies, with a particular focus on taste-related side effects.

Conclusion

This compound represents a significant advancement in the treatment of refractory and unexplained chronic cough by targeting the underlying mechanism of sensory nerve hypersensitization. Its action as a selective, non-competitive allosteric antagonist of P2X3 and P2X2/3 receptors effectively dampens the ATP-mediated signaling cascade that initiates the cough reflex. The robust data from in vitro studies and large-scale clinical trials have elucidated its mechanism of action and confirmed its clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the current understanding of Gefapixant's pharmacology, serving as a valuable resource for ongoing research and development in the field of sensory neuron modulation.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P2X3 Receptor Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor, an ATP-gated ion channel, is a key player in nociceptive signaling and has emerged as a promising therapeutic target for chronic pain and other sensory disorders.[1][2] Predominantly expressed in primary afferent neurons, its activation by extracellular ATP triggers a cascade of intracellular events that modulate neuronal excitability and gene expression.[3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways of the P2X3 receptor, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its complex biology.

Core Signaling Pathways

Activation of the P2X3 receptor initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization.[3] The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers multiple downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and other serine/threonine kinases.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

The ERK1/2 pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. In the context of P2X3 receptor activation, the ERK1/2 pathway is implicated in neuronal sensitization and pain signaling.

-

Activation Mechanism: P2X3 receptor-mediated Ca2+ influx activates upstream kinases that converge on the ERK1/2 cascade. While the precise intermediates are still under investigation, potential activators include Ras- and Rap-GTPases, and protein kinase C (PKC).

-

Downstream Effects: Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.

p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway

The p38 MAPK pathway is primarily activated by cellular stress and inflammatory cytokines and plays a crucial role in inflammation and apoptosis. Its activation downstream of P2X3 receptors contributes to the maintenance of pathological pain states.

-

Activation Mechanism: Similar to the ERK1/2 pathway, p38 MAPK activation is triggered by the rise in intracellular Ca2+ following P2X3 receptor stimulation. Upstream activators include MAPKKKs (e.g., TAK1, ASK1) and MAPKKs (MKK3, MKK6).

-

Downstream Effects: Activated p38 MAPK can phosphorylate various substrates, including other kinases (e.g., MAPKAPK2) and transcription factors, thereby regulating inflammatory responses and neuronal plasticity. Crosstalk between the ERK1/2 and p38 MAPK pathways has been reported, suggesting a complex interplay in modulating cellular responses.

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

The PLC/PKC pathway is a classic signaling cascade involved in a wide range of cellular processes. Activation of this pathway downstream of P2X3 receptors can modulate receptor function and contribute to neuronal sensitization.

-

Activation Mechanism: The influx of Ca2+ through P2X3 channels can directly or indirectly activate phospholipase C (PLC) isoforms. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG, in conjunction with Ca2+, activates protein kinase C (PKC) isoforms.

-

Downstream Effects: Activated PKC can phosphorylate the P2X3 receptor itself or associated proteins, leading to changes in channel gating, trafficking, and sensitization. Different PKC isoforms may have distinct roles in this process.

Interaction with Scaffolding Proteins: CASK

The calcium/calmodulin-dependent serine protein kinase (CASK) is a scaffolding protein that has been shown to interact with the P2X3 receptor. This interaction is thought to be important for the proper localization, stability, and function of the receptor at the plasma membrane, thereby influencing its signaling output.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2X3 receptor function and pharmacology.

Table 1: Agonist and Antagonist Affinities (IC50/EC50)

| Compound | Receptor | Species | Assay | Value (nM) | Reference |

| ATP | P2X3 | Rat | Patch Clamp | 1520 | |

| α,β-meATP | P2X3 | Rat | Patch Clamp | 1780 | |

| A-317491 | P2X3 & P2X2/3 | Human | Not Specified | 20 | |

| Gefapixant (AF-219) | P2X3 | Human | Not Specified | 30 | |

| TNP-ATP | P2X3 | Rat | Not Specified | >1000 | |

| P2X3 antagonist 34 | P2X3 | Human | Not Specified | 25 | |

| P2X3 antagonist 34 | P2X3 | Rat | Not Specified | 92 | |

| P2X3 antagonist 38 | P2X3 | Human | Not Specified | 132 | |

| P2X3 antagonist 38 | P2X3 | Rat | Not Specified | 165 |

Table 2: P2X3 Receptor Kinetics

| Parameter | Condition | Value | Reference |

| Activation Time Constant | 20 µM CTP | 10-200 ms | |

| Desensitization Time Constant | 20 µM CTP | 100-200 ms | |

| Recovery from Desensitization (t1/2) | 10 µM ATP | ~2.4 min | |

| Recovery from Desensitization (t1/2) | 10 µM α,β-meATP | ~0.9 min |

Signaling Pathway and Experimental Workflow Diagrams

P2X3 Receptor Downstream Signaling Pathways

Caption: P2X3 receptor downstream signaling cascades.

Experimental Workflow: Co-Immunoprecipitation of P2X3 and CASK

Caption: Co-immunoprecipitation workflow for P2X3 and CASK.

Experimental Workflow: Western Blot for Phospho-ERK1/2

Caption: Western blot workflow for phospho-ERK1/2.

Detailed Experimental Protocols

Co-Immunoprecipitation of P2X3 and CASK

This protocol is adapted for the co-immunoprecipitation of endogenous P2X3 and CASK from dorsal root ganglion (DRG) neurons.

Materials:

-

DRG neuron culture

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and complete protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer with 0.1% NP-40.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Anti-P2X3 antibody (for immunoprecipitation)

-

Anti-CASK antibody (for Western blotting)

-

Anti-P2X3 antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Control IgG

Procedure:

-

Cell Lysis: Wash cultured DRG neurons with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-P2X3 antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash multiple times with Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CASK and anti-P2X3 antibodies.

Western Blot for Phospho-ERK1/2 Activation

This protocol details the detection of ERK1/2 phosphorylation in response to P2X3 receptor activation.

Materials:

-

DRG neuron culture or P2X3-expressing cell line

-

P2X3 agonist (e.g., ATP, α,β-meATP)

-

RIPA Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Stimulation: Treat cells with the P2X3 agonist for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST.

-

Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Patch-Clamp Electrophysiology for P2X3 Receptor Currents

This protocol describes whole-cell patch-clamp recording of P2X3 receptor currents in cultured DRG neurons.

Materials:

-

Cultured DRG neurons

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

-

Pipette Filling: Fill a patch pipette with the internal solution.

-

Seal Formation: Approach a neuron with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential of -60 mV and record currents in response to the application of P2X3 agonists.

Calcium Imaging of P2X3 Receptor Activity

This protocol outlines the measurement of intracellular calcium changes upon P2X3 receptor activation using a fluorescent calcium indicator.

Materials:

-

P2X3-expressing cells

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

P2X3 agonist

-

Fluorescence microscope with an imaging system

Procedure:

-

Dye Loading: Incubate cells with the calcium indicator in HBSS.

-

Washing: Wash the cells to remove excess dye.

-

Imaging: Acquire baseline fluorescence images.

-

Stimulation: Apply the P2X3 agonist and continuously record fluorescence changes over time.

-

Analysis: Analyze the changes in fluorescence intensity or ratio to determine the relative changes in intracellular calcium concentration.

Conclusion

The P2X3 receptor activates a complex network of downstream signaling pathways that are integral to its role in sensory perception, particularly in the context of pain. A thorough understanding of these pathways, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutics targeting the P2X3 receptor for the management of chronic pain and related disorders. The continued exploration of the P2X3 signalome will undoubtedly uncover further complexities and provide new avenues for therapeutic intervention.

References

- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Extracellular ATP in Airway C-Fiber Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine triphosphate (eATP) has emerged as a critical signaling molecule in the respiratory system, acting as a potent activator of airway sensory nerves, particularly vagal C-fibers. Under conditions of cellular stress, inflammation, or mechanical strain, ATP is released into the airway lumen and interstitial space, where it engages with a suite of purinergic receptors on C-fiber terminals. This interaction triggers nerve depolarization, leading to the cardinal symptoms of airway irritation such as cough and bronchoconstriction. The P2X3 receptor, an ionotropic purinergic receptor almost exclusively expressed on sensory afferents, is a key player in this pathway and has become a primary target for novel antitussive therapies. This guide provides an in-depth examination of the mechanisms, experimental validation, and pathophysiological significance of ATP-mediated C-fiber activation, offering a technical resource for researchers in pulmonology and sensory neuroscience.

Core Concepts: The Players in Airway Nociception

Airway Vagal C-Fibers

Vagal bronchopulmonary C-fibers are the most abundant type of sensory nerve innervating the respiratory tract.[1] These unmyelinated, slow-conducting afferents function as polymodal nociceptors, responding to a wide array of chemical irritants, inflammatory mediators, and mechanical stimuli.[1] They are broadly classified into two subtypes based on the ganglionic origin of their cell bodies:

-

Nodose C-fibers: These fibers are considered chemosensitive and respond robustly to stimuli like ATP, adenosine, and serotonin. They are key mediators of cough and other reflex responses.[1][2]

-

Jugular C-fibers: These fibers are generally unresponsive to ATP but share responsiveness with nodose fibers to stimuli like capsaicin (a TRPV1 agonist) and bradykinin.[1]

Extracellular ATP (eATP) as a Danger Signal

In healthy airways, eATP concentrations are kept low by ectonucleotidases. However, during inflammation, infection, or mechanical stress (e.g., bronchoconstriction, ventilator-induced injury), various cells, including airway epithelial cells, release ATP into the extracellular space. This elevated eATP acts as a "danger signal," alerting the nervous system to potential or ongoing tissue damage.

Purinergic Receptors: The Gateways for ATP Signaling

The effects of eATP are mediated by two families of purinergic receptors expressed on the surface of C-fibers and other airway cells.

-

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow cation influx (primarily Na⁺ and Ca²⁺), leading to rapid membrane depolarization and nerve activation. The key subtypes for C-fiber activation are:

-

P2X3: Homotrimeric receptors almost exclusively found on sensory neurons. Their activation is strongly implicated in chronic cough.

-

P2X2/3: Heterotrimeric receptors, also located on sensory C-fibers (specifically nodose), which exhibit slower desensitization kinetics compared to P2X3 homomers.

-

-

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate slower, more modulatory intracellular signaling cascades. While not causing direct, rapid firing, they play a significant role in inflammation and sensitization of C-fibers. For instance, P2Y2, P2Y4, and P2Y6 receptor activation can trigger the release of pro-inflammatory cytokines like IL-6 and IL-8, which can lower the activation threshold of sensory nerves.

Mechanisms of ATP-Mediated C-Fiber Activation

Direct Activation via P2X Receptors

The primary mechanism of C-fiber activation by ATP is direct depolarization through P2X3 and P2X2/3 receptors.

-

ATP Release: Airway epithelial cells release ATP in response to stress or irritants.

-

Receptor Binding: ATP binds to P2X3 and P2X2/3 receptors on the terminals of nodose C-fibers.

-

Ion Influx: The receptor channels open, allowing an influx of cations.

-

Depolarization: The influx of positive ions depolarizes the nerve terminal membrane.

-

Action Potential: If the depolarization reaches the threshold, voltage-gated sodium channels open, generating an action potential that propagates along the vagus nerve to the brainstem, triggering reflex responses like cough.

Sensitization and Indirect Pathways

eATP also contributes to a state of neuronal hypersensitivity, a hallmark of chronic cough.

-

Interaction with TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-known sensor of noxious heat and capsaicin. P2X3 and TRPV1 are often co-expressed on C-fibers and exhibit significant functional interaction. Activation of P2X3 can sensitize TRPV1, lowering its activation threshold and amplifying the response to other irritants. This cross-sensitization is a critical mechanism underlying cough hypersensitivity syndrome.

-

Indirect Activation via Bronchoconstriction: Mechanical forces, such as those generated during bronchoconstriction induced by histamine or methacholine, can cause the release of ATP from airway tissues. This newly released ATP then acts on P2X2/3 receptors to activate nodose C-fibers, creating a feedback loop where mechanical changes are transduced into a neural signal.

-

TRPV4-Pannexin-1-ATP-P2X3 Axis: Activation of TRPV4 channels on airway epithelial cells can trigger the opening of Pannexin-1 channels, creating a conduit for ATP release. This eATP then activates adjacent C-fibers via P2X3 receptors, demonstrating a multi-step pathway linking an epithelial sensor to a neural response.

Quantitative Data Summary

Table 1: Extracellular ATP Concentrations in Human Airway Fluids

| Condition | Fluid | eATP Concentration (Mean ± SEM) | Patient (n) | Control (n) | Key Finding | Reference |

| Refractory/Unexplained Chronic Cough (RUCC) | Plasma | 3051 ± 195 nM | 22 | 14 | Plasma eATP is significantly higher in RUCC patients vs. healthy volunteers (1939 ± 307 nM). | |

| Refractory/Unexplained Chronic Cough (RUCC) | BALF | 582 ± 38 nM | 22 | 14 | BALF eATP is paradoxically lower in RUCC patients vs. healthy volunteers (727 ± 47 nM). | |

| Idiopathic Pulmonary Fibrosis (IPF) | BALF | ~250 nM (Stable) | 13 | 7 | BALF eATP is significantly higher in stable IPF patients compared to controls (~50 nM). | |

| Idiopathic Pulmonary Fibrosis (IPF) | BALF | ~1150 nM (Exacerbated) | 2 | 7 | eATP levels are 4-5 times higher in exacerbated IPF compared to stable IPF. | |

| Eosinophilic Pneumonia (EP) | BALF | 40.0 ± 5.4 µM | 33 | 6 (HP) | BALF eATP is dramatically elevated in EP compared to hypersensitivity pneumonitis (1.0 ± 0.8 µM). |

BALF: Bronchoalveolar Lavage Fluid; SEM: Standard Error of the Mean; HP: Hypersensitivity Pneumonitis.

Table 2: Functional Effects of ATP and Related Compounds on Airway Responses

| Compound | Model | Measurement | Effect | Concentration/Dose | Reference |

| Inhaled ATP | Healthy Volunteers | Cough | Induces cough in ~70% of subjects. | Up to 512 mg/mL | |

| Inhaled ATP | Mild Asthmatics | Cough | Induces cough in ~90% of subjects. | Up to 512 mg/mL | |

| Inhaled ATP | Healthy Volunteers | Bronchoconstriction (FEV₁) | Can cause significant bronchoconstriction in some individuals. | Up to 512 mg/mL | |

| Inhaled ATP | Asthmatics | Bronchoconstriction (FEV₁) | Induces ≥20% fall in FEV₁ in 100% of patients. | Up to 512 mg/mL | |

| AF-353 (P2X3 Antagonist) | Guinea Pig (ex vivo) | Histamine-induced C-fiber firing | Blocks bronchoconstriction-induced C-fiber activation. | N/A | |

| Apyrase (ATPase) | Guinea Pig (ex vivo) | Histamine-induced C-fiber firing | Blocks C-fiber response without inhibiting bronchoconstriction. | N/A | |

| Suramin (P2 Antagonist) | Mouse (in vivo) | Neutrophilic Airway Inflammation | Significantly reduces inflammation and Th17 responses. | N/A | |

| Gefapixant (P2X3 Antagonist) | Humans (Chronic Cough) | Cough Frequency | Reduces cough by ~75% in responders. | N/A |

FEV₁: Forced Expiratory Volume in 1 second.

Key Experimental Protocols

Protocol 1: Ex Vivo Isolated, Perfused Lung-Nerve Preparation

This preparation allows for the direct electrophysiological recording of vagal afferent nerve activity in response to stimuli delivered to the airways, free from systemic cardiovascular reflexes.

-

Objective: To measure action potential discharge from single C-fibers innervating the lungs and airways.

-

Methodology:

-

Tissue Isolation: Guinea pigs or mice are euthanized, and the trachea, lungs, and vagus nerves with attached nodose/jugular ganglia are carefully dissected and placed in a partitioned recording chamber.

-

Perfusion: The pulmonary artery is cannulated and perfused with Krebs bicarbonate buffer, while the trachea is perfused separately to deliver chemical stimuli directly to the receptive fields of the airway nerves.

-

Extracellular Recording: A fine-tipped glass microelectrode is placed adjacent to a single neuronal soma within the nodose or jugular ganglion to record extracellular action potentials.

-

Stimulation: Test compounds (e.g., ATP, histamine, capsaicin) and antagonists are added to the tracheal perfusate. Changes in tracheal perfusion pressure (indicating bronchoconstriction) and nerve fiber activity (action potentials/second) are recorded simultaneously.

-

-

Key Outputs: Quantification of C-fiber firing frequency in response to specific agonists and antagonists; correlation of nerve activity with mechanical changes like bronchoconstriction.

Protocol 2: Calcium Imaging of Dissociated Vagal Sensory Neurons

This technique visualizes changes in intracellular free calcium ([Ca²⁺]i) as a proxy for neuronal activation.

-

Objective: To measure the response of a population of sensory neurons to ATP and other agonists.

-

Methodology:

-

Neuronal Culture: Vagal ganglia (nodose/jugular) are dissected, enzymatically digested, and mechanically dissociated to yield single neurons, which are then plated on coverslips.

-

Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or are derived from transgenic mice expressing a genetically encoded calcium indicator (GECI) like GCaMP6s.

-

Microscopy: The coverslip is placed on the stage of a fluorescence microscope equipped with a camera.

-

Stimulation and Imaging: A baseline fluorescence is recorded before a perfusion system applies a solution containing an agonist (e.g., ATP, capsaicin). The resulting changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, are captured over time.

-

-

Key Outputs: Percentage of responsive neurons in a population; amplitude and kinetics of the calcium transient, providing insight into receptor activation and downstream signaling.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard method for studying ion channel function with high temporal and voltage resolution.

-

Objective: To directly measure the ionic currents flowing through P2X receptors on a single sensory neuron.

-

Methodology:

-

Cell Preparation: Dissociated sensory neurons are prepared as for calcium imaging.

-

Pipette and Seal Formation: A glass micropipette with a ~1 µm tip, filled with an intracellular-like solution, is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is "clamped" at a fixed value (e.g., -70 mV) by the amplifier. Agonists (e.g., ATP) are applied to the cell, and the current required to hold the voltage constant is measured. This current is equal and opposite to the current flowing through the opened ion channels.

-

-

Key Outputs: Characterization of receptor properties such as agonist potency (EC₅₀), current kinetics (activation, desensitization), and ion selectivity.

Protocol 4: Measurement of ATP in Bronchoalveolar Lavage Fluid (BALF)

This protocol quantifies the concentration of ATP present on the airway surface.

-

Objective: To measure eATP levels in the airways of animal models or human subjects.

-

Methodology:

-

BALF Collection: Following anesthesia or in sacrificed animals, a sterile saline solution is instilled into the lungs via the trachea and then gently aspirated. This fluid, the BALF, is collected.

-

Sample Processing: The BALF is immediately centrifuged at a low speed and low temperature (e.g., 800 g for 10 min at 4°C) to remove cells and prevent further ATP release or degradation.

-

Luciferin-Luciferase Assay: The ATP concentration in the cell-free supernatant is measured using a luciferin-luciferase assay kit. In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminometry: The light output (Relative Light Units, RLU) is measured with a luminometer and compared to a standard curve generated with known ATP concentrations to determine the ATP concentration in the sample.

-

-

Key Outputs: Absolute concentration of eATP in airway lining fluid, which can be correlated with disease state or inflammatory cell counts.

Signaling Pathways and Experimental Workflows

Diagram 1: Core Signaling Pathway of ATP-Mediated C-Fiber Activation

Caption: ATP released from stressed epithelial cells directly activates C-fibers via P2X3 receptors, leading to cough.

Diagram 2: Experimental Workflow for Ex Vivo C-Fiber Recording

Caption: Workflow for isolating and recording from airway C-fibers in an ex vivo lung-nerve preparation.

Diagram 3: Logical Relationship in TRPV4-Mediated Cough Pathway

Caption: Sequential activation of TRPV4, Pannexin-1, and P2X3 leading to sensory nerve firing and cough.

References

A Technical Guide to the Binding Affinity of Gefapixant Citrate for P2X2/3 Heteromers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Gefapixant citrate for the P2X2/3 heteromeric receptor. Gefapixant, a first-in-class, non-narcotic, and peripherally active antagonist, has demonstrated notable efficacy in clinical trials for refractory or unexplained chronic cough.[1][2][3] Its mechanism of action involves the selective targeting of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[4][5] Understanding the quantitative binding characteristics and the experimental methodologies used to determine them is crucial for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

This compound exhibits a potent and selective antagonism towards P2X3 homomers and P2X2/3 heteromers. The following table summarizes the key quantitative data regarding its binding affinity, primarily expressed as half-maximal inhibitory concentration (IC50) values.

| Receptor Subtype | Ligand | IC50 (nM) | Assay Method | Cell Line | Source |

| Human P2X2/3 Heteromer | Gefapixant (MK-7264) | 220 | Whole-cell patch clamp | 1321N1 | |

| Human P2X2/3 Heteromer | Gefapixant (MK-7264) | 100-250 | Not specified | Not specified | |

| Human P2X3 Homomer | Gefapixant (MK-7264) | 153 | Whole-cell patch clamp | 1321N1 | |

| Human P2X3 Homomer | Gefapixant (MK-7264) | ~30 | Not specified | Recombinant |

Gefapixant acts as a reversible and selective allosteric antagonist, with a preferential activity at closed channels. This means it binds to a site on the receptor distinct from the ATP binding site, thereby preventing channel activation without directly competing with the endogenous ligand. Notably, Gefapixant shows significantly lower affinity for other P2X receptor subtypes, with IC50 values greater than 10,000 nM for P2X1, P2X2, P2X4, and P2X7 homotrimers.

Experimental Protocols

The primary method for determining the binding affinity and functional antagonism of Gefapixant at P2X2/3 receptors is whole-cell patch clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to agonist application, both in the presence and absence of the antagonist.

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibition of ATP-gated currents through P2X2/3 receptors by Gefapixant.

Cell Culture:

-

Human astrocytoma cell line 1321N1, stably co-expressing human P2X2 and P2X3 receptor subunits, is commonly used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain selection for the transfected receptor subunits.

Electrophysiological Recording:

-

Apparatus: An automated or manual patch clamp system is utilized.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 10 Sucrose; adjusted to pH 7.4.

-

Intracellular Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, 4 Na2ATP, 0.1 Tris-GTP; adjusted to pH 7.2.

-

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -90 mV.

-

The P2X2/3 receptor agonist, typically α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current. A concentration of 3 µM α,β-meATP is often used.

-

To determine the inhibitory effect of Gefapixant, the compound is pre-incubated with the cells for a set period (e.g., 345 seconds) before the co-application with the agonist.

-

A range of Gefapixant concentrations is tested to generate a concentration-response curve.

-

The peak inward current amplitude in the presence of the antagonist is measured and compared to the control current (agonist alone).

-

The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

-

Signaling Pathway and Experimental Workflow

The activation of P2X2/3 receptors on sensory neurons by extracellular ATP triggers a signaling cascade that leads to the generation of an action potential and the sensation of pain or, in the airways, the cough reflex. Gefapixant interrupts this pathway by preventing the initial ion influx.

Caption: P2X2/3 receptor signaling pathway and the inhibitory action of Gefapixant.

The experimental workflow for determining the IC50 of Gefapixant using whole-cell patch clamp is a systematic process involving cell preparation, electrophysiological recording, and data analysis.

Caption: Workflow for determining Gefapixant IC50 using whole-cell patch clamp.

References

- 1. dtb.bmj.com [dtb.bmj.com]

- 2. merck.com [merck.com]

- 3. 2minutemedicine.com [2minutemedicine.com]

- 4. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Gefapixant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant (formerly known as MK-7264 and AF-219) is a first-in-class, selective, and non-narcotic antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on sensory C-fibers of the vagus nerve within the airways.[3][4] The binding of extracellular ATP to these receptors triggers action potentials that can lead to the sensation of irritation and subsequent cough reflex.[3] In conditions of inflammation or injury, elevated ATP levels can lead to neuronal hypersensitization, contributing to chronic cough. Gefapixant has been investigated as a targeted therapy for refractory or unexplained chronic cough by modulating this pathway. This technical guide provides an in-depth summary of the preclinical pharmacodynamics of Gefapixant, focusing on its mechanism of action, receptor affinity, and efficacy in various animal models.

Mechanism of Action: Allosteric Antagonism of P2X3 and P2X2/3 Receptors

Gefapixant functions as a reversible, negative allosteric modulator of human P2X3 and P2X2/3 receptors. This means it binds to a site on the receptor that is distinct from the ATP binding site (orthosteric site). This allosteric binding prevents the conformational changes necessary for channel opening, even in the presence of the agonist ATP. Studies have shown that Gefapixant's antagonism is not surmounted by increasing concentrations of the P2X3 receptor agonist α,β-methylene ATP (α,β-meATP), further confirming its non-competitive, allosteric mechanism. Furthermore, it exhibits preferential activity at closed channels.

The selectivity of Gefapixant for the P2X3 receptor subtype is a key characteristic. The binding site for Gefapixant is located in a pocket formed by the left flipper (LF) and lower body (LB) domains of the P2X3 receptor. Subtle differences in the amino acid sequences of this pocket across different P2X subtypes are thought to determine Gefapixant's selectivity.

In Vitro Pharmacodynamics

The potency of Gefapixant has been characterized in vitro using various techniques, primarily whole-cell patch clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3 receptors.

Quantitative Data: In Vitro Potency of Gefapixant

| Receptor Subtype | Assay Method | Parameter | Value (nM) | Cell Line | Reference |

| Human P2X3 | Whole-cell patch clamp | IC50 | 153 ± 59 | 1321N1 | |

| Human P2X2/3 | Whole-cell patch clamp | IC50 | 220 ± 47 | 1321N1 | |

| Human P2X3 | Not specified | IC50 | ~40-200 | Not specified | |

| Rat P2X3 | Not specified | IC50 | 42.6 ± 2.9 | Not specified |

In Vivo Pharmacodynamics in Preclinical Models

While mice and rats are not ideal models for studying the cough reflex directly due to their lack of a comparable reflex, they are valuable for investigating the role of P2X3 receptors in afferent sensitization and hyperalgesia. Guinea pig models are more commonly used for direct assessment of antitussive effects.

Efficacy in Rodent Models of Sensitization and Hyperalgesia

In rat models of inflammatory, osteoarthritic, and neuropathic sensitization, Gefapixant has demonstrated efficacy comparable to standard-of-care agents like naproxen and gabapentin. It has been shown to increase paw withdrawal thresholds and decrease weight-bearing discomfort, indicating its ability to modulate sensory nerve hypersensitivity.

Efficacy in a Guinea Pig Model of Induced Cough

In a citric acid-induced cough model in guinea pigs, Gefapixant demonstrated significant antitussive effects. It produced a significant reduction in cough frequency and markedly increased the latency to the first cough, with efficacy comparable to the highest doses of codeine and cloperastine tested.

Quantitative Data: In Vivo Efficacy of Gefapixant

| Animal Model | Condition | Endpoint | Gefapixant Dose | Effect | Reference |

| Rat | Inflammatory Sensitization | Paw Withdrawal Threshold | Not Specified | Increased threshold | |

| Rat | Osteoarthritic Sensitization | Paw Withdrawal Threshold | Not Specified | Increased threshold | |

| Rat | Neuropathic Sensitization | Paw Withdrawal Threshold | Not Specified | Increased threshold | |

| Guinea Pig | Citric Acid-Induced Cough | Cough Frequency | Not Specified | Significant reduction | |

| Guinea Pig | Citric Acid-Induced Cough | Latency to First Cough | Not Specified | Significantly increased |

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the potency and mode of action of Gefapixant at human P2X3 and P2X2/3 receptors.

Cell Line: 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors.

Methodology:

-

Cells are cultured and prepared for electrophysiological recording.

-

Whole-cell patch clamp recordings are performed to measure ion channel currents.

-

The P2X3 receptor agonist, α,β-meATP, is applied to elicit a baseline current.

-

Gefapixant is then applied at various concentrations, followed by co-application with the agonist to determine the inhibitory effect.

-

Concentration-response curves are generated to calculate the IC50 value, which is the concentration of Gefapixant that inhibits 50% of the maximal agonist-induced current.

-

To determine the mode of action, the effect of a fixed concentration of Gefapixant is assessed against a range of agonist concentrations. A non-surmountable antagonism suggests an allosteric mechanism.

In Vivo: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of Gefapixant.

Animal Model: Male Dunkin-Hartley guinea pigs.

Methodology:

-

Animals are pre-treated with either vehicle or Gefapixant at various doses.

-

After a specified pre-treatment time, the animals are placed in a whole-body plethysmograph chamber.

-

A nebulized solution of citric acid is delivered into the chamber to induce coughing.

-

The number of coughs is recorded for a defined period using a specialized sound recording and analysis system.

-

The cough frequency and the time to the first cough (latency) are determined.

-

The effects of Gefapixant are compared to the vehicle control group to assess the percentage of cough inhibition.

Visualizations

Caption: P2X3 Receptor Signaling Pathway and Gefapixant's Mechanism of Action.

Caption: Experimental Workflow for the Guinea Pig Cough Model.

References

- 1. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Purinergic Signaling in Chronic Cough Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of purinergic signaling in the pathophysiology of refractory and unexplained chronic cough. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, key experimental methodologies, and quantitative data to facilitate further investigation and therapeutic development in this field.

The Central Role of ATP and Purinergic Receptors in Cough Hypersensitivity

Chronic cough is increasingly recognized as a manifestation of cough hypersensitivity syndrome, characterized by an exaggerated cough reflex.[1] A growing body of evidence implicates extracellular adenosine triphosphate (ATP) and its receptors, the P2X and P2Y families, as key players in the sensitization of airway sensory nerves that drive this condition.[1][2]

Under normal physiological conditions, ATP is primarily an intracellular energy currency. However, in the context of airway inflammation, irritation, or mechanical stress, ATP is released into the extracellular space from various cells, including airway epithelia.[3][4] This extracellular ATP then acts as a signaling molecule, activating purinergic receptors on vagal afferent nerves, which are responsible for initiating the cough reflex.

The P2X3 receptor, a ligand-gated ion channel, is of particular interest and is predominantly expressed on sensory neurons. Homotrimeric P2X3 and heterotrimeric P2X2/3 receptors are key in mediating the cough reflex. Activation of these receptors by ATP leads to depolarization of the sensory nerve endings in the airways, triggering the neural pathway that results in coughing. Furthermore, P2Y receptors, which are G-protein coupled, also contribute to the inflammatory milieu of the airways, potentially exacerbating cough hypersensitivity.

The therapeutic potential of targeting this pathway has been demonstrated in numerous clinical trials of P2X3 receptor antagonists, such as gefapixant. These antagonists have been shown to significantly reduce cough frequency in patients with refractory or unexplained chronic cough, validating the crucial role of the ATP-P2X3 signaling axis in this condition.

Quantitative Data on Purinergic Signaling in Chronic Cough

The following tables summarize key quantitative findings from preclinical and clinical studies, providing a comparative overview of ATP levels in relevant biological fluids and the efficacy of P2X3 receptor antagonists.

Table 1: Extracellular ATP Concentrations in Airway-Related Samples

| Sample Type | Patient/Subject Group | ATP Concentration (Mean ± SEM/SD or Range) | Key Findings & Reference |

| Exhaled Breath Condensate (EBC) | COPD Patients | 141 ± 44 pM | No significant difference compared to healthy smokers and non-smokers. |

| Exhaled Breath Condensate (EBC) | Healthy Non-Smokers | 115 ± 21 pM | ATP is detectable in the EBC of healthy individuals. |

| Exhaled Breath Condensate (EBC) | Healthy Smokers | 90 ± 15 pM | No significant difference compared to COPD patients and non-smokers. |

| Cell Culture Supernatant (Calu-3 cells) | Increased Apical Flow Rate (Shear Stress) | From ≈200 to 6618 fmol/min | Demonstrates that mechanical stress, such as increased airflow, can induce ATP release from airway epithelial cells. |

| Cell Culture Supernatant (Calu-3 cells) | Hypotonic Solution | From 325 ± 14 to 1248 ± 72 fmol/min | Osmotic stress is another potent stimulus for ATP release from airway epithelial cells. |

Table 2: Efficacy of Gefapixant (P2X3 Antagonist) in Clinical Trials for Chronic Cough

| Trial/Study | Dose | Primary Endpoint | Efficacy Outcome | Reference |

| Phase 2 | 600 mg twice daily | Daytime Cough Frequency | 75% reduction compared to placebo (p=0.0003). | |

| Phase 2 Dose-Escalation (Study 1) | 50-200 mg | Awake Cough Frequency | -41.2% to -57.1% change over placebo. | |

| Phase 2 Dose-Escalation (Study 2) | 7.5-50 mg | Awake Cough Frequency | -14.7% to -55.9% change over placebo, with doses ≥30 mg showing maximal improvement. | |

| Phase 3 (COUGH-1) | 45 mg twice daily | 24-hour Cough Frequency | 18.45% relative reduction vs. placebo. | |

| Phase 3 (COUGH-2) | 45 mg twice daily | 24-hour Cough Frequency | 14.64% relative reduction vs. placebo. | |

| Dose-Response Meta-Analysis | 45 mg twice daily | Awake Cough Frequency | 17.6% reduction (95% CI, 10.6%-23.7%). | |

| Dose-Response Meta-Analysis | 45 mg twice daily | Cough Severity (100-mm VAS) | -6.2 mm mean difference (95% CI, -4.1 to -8.4). | |

| Dose-Response Meta-Analysis | 45 mg twice daily | Leicester Cough Questionnaire (LCQ) | 1.0 point mean difference (95% CI, 0.7-1.4). |

Table 3: Preclinical Efficacy of P2X3 Antagonists in Animal Models

| Animal Model | Tussive Agent | P2X3 Antagonist | Efficacy Outcome | Reference |

| Guinea Pig | Citric Acid + ATP | BLU-5937 | Attenuated ATP enhancement of citric acid-induced cough. | |

| Guinea Pig | Citric Acid + ATP | N-00588 (non-selective P2X3-P2X2/3) | Attenuated ATP enhancement of citric acid-induced cough. |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of purinergic signaling in chronic cough.

Measurement of ATP in Airway Samples (Luciferin-Luciferase Assay)

This protocol is adapted from methodologies used for measuring ATP in exhaled breath condensate and cell culture supernatants.

Objective: To quantify the concentration of extracellular ATP in biological samples.

Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration and can be measured using a luminometer.

Materials:

-

ATP Assay Kit (containing D-Luciferin and Firefly Luciferase)

-

ATP Assay Buffer

-

ATP standards

-

Luminometer

-

Microcentrifuge tubes or 96-well plates

-

Pipettes and tips

Procedure:

-

Sample Preparation:

-

For exhaled breath condensate (EBC), collect samples using a specialized collection device and store them at -80°C until analysis.

-

For cell culture supernatants, collect the media and centrifuge to remove any cells or debris.

-

-

Reagent Preparation:

-

Prepare the ATP Detection Cocktail by dissolving D-Luciferin in ATP Assay Buffer to the desired concentration (e.g., 0.4 mg/mL).

-

Add Firefly Luciferase to the assay solution according to the manufacturer's instructions (e.g., 1 µL per 100 µL of assay solution). Prepare this cocktail fresh before each use.

-

-

ATP Standard Curve:

-

Prepare a series of ATP standards of known concentrations by serially diluting a stock solution in the same buffer as the samples.

-

Transfer a known volume (e.g., 10-100 µL) of each standard to a luminometer tube or well of a 96-well plate.

-

-

Luminescence Measurement:

-

Set the luminometer parameters. For automated injectors, a delay of 5-10 seconds is recommended to allow for mixing. For manual addition, a delay of 0 seconds can be used. The measurement time is typically 10 seconds.

-

Add a specific volume (e.g., 100 µL) of the ATP Detection Cocktail to each standard and sample.

-

If adding manually, mix quickly by flicking the tube.

-

Immediately place the tube or plate in the luminometer and initiate the measurement.

-

-

Data Analysis:

-

Record the relative light units (RLU) for each standard and sample.

-

Generate a standard curve by plotting the RLU values against the corresponding ATP concentrations.

-

Determine the ATP concentration in the unknown samples by interpolating their RLU values on the standard curve.

-

Calcium Imaging of Sensory Neurons

This protocol provides a general framework for assessing the activation of P2X receptors in sensory neurons, such as those from dorsal root ganglia (DRG), by measuring changes in intracellular calcium.

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in sensory neurons upon stimulation with ATP or other P2X receptor agonists.

Principle: Calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM, are loaded into the cells. Upon binding to calcium, the fluorescence properties of these dyes change, which can be detected and quantified using fluorescence microscopy.

Materials:

-

Dissociated sensory neurons (e.g., from dorsal root ganglia) cultured on coverslips

-

Calcium imaging dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Recording solution (e.g., containing 130 mM NaCl, 4.2 mM KCl, 1.1 mM CaCl₂, 1 mM MgSO₄)

-

High K⁺ solution (for depolarization control)

-

ATP or other P2X receptor agonists

-

Fluorescence microscope with a camera and appropriate filter sets

-

Image analysis software

Procedure:

-

Cell Preparation:

-

Culture dissociated DRG neurons on glass coverslips.

-

-

Dye Loading:

-

Prepare a working solution of the calcium imaging dye (e.g., 10 µM Fluo-4 AM) with a surfactant like Pluronic F-127 (e.g., 0.04%) in the recording solution.

-

Incubate the cultured neurons with the dye solution at 37°C for a specified time (e.g., 30 minutes).

-

Wash the cells with fresh recording solution to remove excess dye.

-

-

Imaging:

-

Mount the coverslip with the loaded neurons in an imaging chamber on the microscope stage.

-

Perfuse the cells with the recording solution.

-

Acquire a baseline fluorescence image.

-

Apply the P2X receptor agonist (e.g., ATP) by perfusing it into the chamber.

-

Record the changes in fluorescence intensity over time.

-

After the response, wash out the agonist with the recording solution.

-

At the end of the experiment, apply a high K⁺ solution to depolarize the neurons and confirm their viability.

-

-

Data Analysis:

-

Select regions of interest (ROIs) around individual neurons.

-

Measure the average fluorescence intensity within each ROI for each frame of the recording.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.

-

Whole-Cell Patch-Clamp Electrophysiology of Vagal Afferent Neurons

This protocol outlines the procedure for recording P2X receptor-mediated currents from vagal afferent neurons, such as those from the nodose ganglia.

Objective: To measure the ion currents flowing through P2X receptors in response to ATP application.

Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane of a single neuron. By applying a P2X receptor agonist, the specific currents mediated by these channels can be isolated and characterized.

Materials:

-

Dissociated nodose ganglion neurons

-

Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing 150 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂)

-

Intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg)

-

ATP or other P2X receptor agonists and antagonists

Procedure:

-

Pipette Preparation:

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Cell Preparation:

-

Plate dissociated nodose ganglion neurons in a recording chamber on the patch-clamp rig.

-

-

Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply the P2X receptor agonist via a perfusion system and record the resulting inward current.

-

To study the effect of antagonists, pre-apply the antagonist before co-applying it with the agonist.

-

-

Data Analysis:

-

Measure the peak amplitude and kinetics (activation, deactivation, and desensitization) of the ATP-evoked currents.

-

Construct dose-response curves for agonists and antagonists.

-

Immunohistochemistry for P2X3 Receptor Expression

This protocol provides a general method for visualizing the location of P2X3 receptors in airway tissues.

Objective: To identify the cellular and subcellular localization of P2X3 receptors in paraffin-embedded airway tissue sections.

Principle: A primary antibody specific to the P2X3 receptor binds to the antigen in the tissue. A labeled secondary antibody that recognizes the primary antibody is then applied, allowing for visualization of the antigen-antibody complex.

Materials:

-

Formalin-fixed, paraffin-embedded airway tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Blocking solution (e.g., 1% BSA or 5% normal serum in TBS)

-

Primary antibody against P2X3

-

Biotinylated secondary antibody

-

Enzyme conjugate (e.g., ExtrAvidin-Peroxidase)

-

Substrate-chromogen solution (e.g., DAB)

-

Counterstain (e.g., hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in an oven at 60°C.

-

Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 80%, 60%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic sites.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate with the primary anti-P2X3 antibody.

-

Wash with buffer (e.g., TBS).

-

Incubate with the biotinylated secondary antibody.

-

Wash with buffer.

-

Incubate with the enzyme conjugate.

-

Wash with buffer.

-

Incubate with the substrate-chromogen solution until the desired color intensity develops.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the slides through a graded ethanol series and xylene.

-

Mount a coverslip using mounting medium.

-

-

Imaging:

-

Examine the slides under a light microscope and capture images.

-

Induction of a Chronic Cough Model in Guinea Pigs

This protocol is based on the citric acid-induced chronic cough model in guinea pigs, which is commonly used to study cough hypersensitivity.

Objective: To establish an animal model of chronic cough with features of cough hypersensitivity.

Principle: Repeated exposure to an irritant, such as citric acid, induces a state of heightened cough reflex sensitivity in guinea pigs, mimicking aspects of chronic cough in humans.

Materials:

-

Guinea pigs

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (e.g., 0.4 M)

-

Normal saline (0.9%)

Procedure:

-

Acclimatization:

-

Acclimatize the guinea pigs to the laboratory environment and the plethysmograph.

-

-

Cough Induction:

-

Place the conscious guinea pig in the whole-body plethysmograph.

-

Expose the animal to nebulized citric acid (e.g., 0.4 M) for a set duration (e.g., 3 minutes) and frequency (e.g., twice daily) over an extended period (e.g., 15-25 days).

-

-

Cough Recording and Analysis:

-

Record the number of coughs during the exposure period using a cough detection system that analyzes pressure changes and cough sounds.

-

A control group should be exposed to nebulized normal saline.

-

-

Assessment of Cough Hypersensitivity:

-

At various time points during and after the induction period, challenge the animals with a lower concentration of citric acid or other tussive agents (e.g., capsaicin) to assess for an exaggerated cough response compared to the control group.

-

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the therapeutic intervention mechanism in the context of purinergic signaling and chronic cough.

Caption: Purinergic signaling pathway in chronic cough.

Caption: Experimental workflow for cough research.

Caption: Mechanism of action of P2X3 antagonists.

References

Gefapixant Citrate for Interstitial Cystitis/Bladder Pain Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gefapixant, a selective, non-narcotic, orally administered P2X3 receptor antagonist, has shown potential in treating interstitial cystitis/bladder pain syndrome (IC/BPS). This technical guide provides an in-depth overview of the underlying mechanism of action, preclinical evidence, and clinical trial data for Gefapixant in the context of IC/BPS. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Role of P2X3 Receptors in Bladder Pathophysiology

Interstitial cystitis, also known as bladder pain syndrome (IC/BPS), is a chronic condition characterized by bladder pain, urinary urgency, and frequency.[1][2] The pathophysiology is thought to involve hypersensitization of bladder afferent nerves.[2] P2X3 receptors, which are ATP-gated ion channels, are predominantly expressed on these sensory neurons.[3][4] In pathological conditions such as IC/BPS, ATP is released from the urothelial cells, activating P2X3 receptors on afferent nerves and leading to the perception of pain and urgency. Gefapixant citrate acts as a selective antagonist of P2X3 and P2X2/3 receptors, thereby inhibiting this signaling pathway and reducing the symptoms of IC/BPS.

Mechanism of Action: P2X3 Signaling in Bladder Afferent Neurons

The binding of ATP to P2X3 receptors on bladder afferent neurons triggers a cascade of events that results in the transmission of pain signals. The signaling pathway is initiated by the influx of cations, leading to membrane depolarization and the generation of action potentials.

Preclinical Evidence

Animal Models of Interstitial Cystitis/Bladder Pain Syndrome

Various animal models have been developed to mimic the symptoms of IC/BPS, with chemically induced cystitis models being the most common. The cyclophosphamide (CYP)-induced cystitis model is widely used and recapitulates key features of the human condition, including bladder inflammation, urothelial damage, and visceral hypersensitivity.

Experimental Protocol: Cyclophosphamide-Induced Cystitis in Rats

The following protocol outlines a typical procedure for inducing cystitis in rats to study the effects of P2X3 receptor antagonists.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Cyclophosphamide (CYP)

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Catheters for cystometry

-

P2X3 receptor antagonist (e.g., A-317491) or vehicle

Procedure:

-

Induction of Cystitis: Administer CYP (150 mg/kg, intraperitoneal injection) to induce cystitis. Control animals receive a saline injection.

-

Symptom Development: Monitor animals for 48 hours to allow for the development of bladder inflammation and hypersensitivity.

-

Drug Administration: Administer the P2X3 receptor antagonist or vehicle via the desired route (e.g., intrathecal, intravenous).

-

Cystometry: Anesthetize the rats and perform cystometry to measure bladder function parameters, including micturition pressure, frequency, and volume.

-

Behavioral Testing: Assess visceral sensitivity using methods such as von Frey filament testing of the lower abdomen.

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect bladder and dorsal root ganglia (DRG) tissues for histological and molecular analysis (e.g., P2X3 receptor expression).

Clinical Development: Phase 2 Trial in IC/BPS

A Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT01569438) was conducted to evaluate the efficacy and safety of Gefapixant (AF-219) in female participants with moderate to severe IC/BPS.

Study Design and Methodology

-

Participants: 74 female patients with a clinical diagnosis of IC/BPS and moderate to severe pain.

-

Intervention: Participants were randomized to receive either Gefapixant or a placebo twice daily for four weeks. The Gefapixant dose was titrated from 50 mg to a maximum of 300 mg twice daily in the first week and then maintained at a fixed dose for the remaining three weeks.

-

Primary Outcome: Change from baseline in the Numeric Pain Rating Scale (NPRS) score at week 4.

-

Secondary Outcomes: Changes in the Genitourinary Pain Index (GUPI), urinary urgency, micturition frequency, and Global Response Assessment (GRA).

Efficacy and Safety Results

The study demonstrated a positive trend in the improvement of pain scores and a significant reduction in urinary urgency for patients treated with Gefapixant compared to placebo.

Table 1: Change in Numeric Pain Rating Scale (NPRS) Score at Week 4

| Treatment Group | Baseline NPRS (Mean) | Week 4 NPRS (Mean) | Change from Baseline |

| Gefapixant (n=36) | 6.2 | 3.3 | -2.9 |

| Placebo (n=38) | 6.5 | 4.5 | -2.0 |

Data from a Phase 2 study in women with IC/BPS.

Table 2: Additional Efficacy Outcomes at Week 4

| Outcome Measure | Gefapixant | Placebo |

| Reduction in Worst Pain | Improvement | Less Improvement |

| Genitourinary Pain Index (GUPI) | Reduction | Less Reduction |

| Urinary Urgency | Significant Reduction | Less Reduction |

| Global Response Assessment (GRA) | Improvement | Less Improvement |

Qualitative summary based on reported study results.

Gefapixant was generally well-tolerated. The most frequently reported adverse event was a temporary change in the sense of taste (dysgeusia/hypogeusia). No serious adverse events were reported.

Pharmacokinetics of Gefapixant

While specific pharmacokinetic studies in the IC/BPS population are not available, data from studies in healthy adults and individuals with renal impairment provide valuable insights.

Table 3: Pharmacokinetic Parameters of Gefapixant in Healthy Adults

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 2-3 hours |

| Apparent Terminal Half-life (t1/2) | 8.2-9.6 hours |

| Excretion | Primarily unchanged in urine |

| Dosing Regimen Supported | Twice daily |

Data from single- and multiple-dose studies in healthy adults.

Gefapixant exposure increases with renal impairment, suggesting that dose adjustments may be necessary for patients with kidney disease.

Conclusion and Future Directions

The available preclinical and clinical data suggest that Gefapixant is a promising therapeutic agent for the treatment of IC/BPS. The antagonism of P2X3 receptors represents a targeted approach to alleviating the chronic pain and urinary urgency associated with this condition. Further larger-scale clinical trials are warranted to confirm the efficacy and safety of Gefapixant in a broader IC/BPS patient population and to establish optimal dosing strategies. Future research should also explore the long-term efficacy and safety of Gefapixant and its potential in combination with other therapeutic modalities for IC/BPS.

References

The P2X3 Receptor: A Comprehensive Technical Guide on Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor is a ligand-gated ion channel that plays a pivotal role in sensory neurotransmission, particularly in the context of nociception and chronic pain.[1][2] As a member of the P2X family of purinergic receptors, it is activated by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress, injury, or inflammation.[1] Predominantly expressed in sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia, the P2X3 receptor is a key transducer of noxious stimuli, making it a significant target for the development of novel analgesics and other therapeutics for sensory-related disorders such as chronic cough and overactive bladder.[3][4] This technical guide provides an in-depth overview of the molecular structure, function, and pharmacology of the P2X3 receptor, with a focus on quantitative data, experimental methodologies, and signaling pathways to support advanced research and drug development efforts.

Molecular Structure

The P2X3 receptor is a homotrimeric protein, meaning it is composed of three identical subunits that assemble to form a functional ion channel. Each subunit consists of approximately 397 amino acids and has a molecular weight of about 44 kDa. The subunits share a common topology, featuring intracellular N- and C-termini, two transmembrane domains (TM1 and TM2), and a large, glycosylated extracellular loop rich in disulfide bonds. This extracellular domain is crucial as it houses the ATP binding site.

The overall architecture of the P2X3 receptor resembles a dolphin, with distinct domains referred to as the head, dorsal fin, and left flipper. X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human P2X3 receptor in various conformational states: apo (resting), agonist-bound (open), desensitized, and antagonist-bound. These structures have been instrumental in elucidating the mechanisms of channel gating and inhibition.

The ATP binding site is located at the interface between adjacent subunits in the extracellular domain, approximately 40 Å from the cell membrane. Upon ATP binding, the receptor undergoes a significant conformational change, leading to the opening of the ion pore. The ion channel itself is formed by the second transmembrane domain (TM2) of each of the three subunits. In the open state, a "cytoplasmic cap" motif is formed intracellularly, which helps to stabilize the open pore and creates lateral fenestrations for ion and water egress.

Function and Electrophysiological Properties

The primary function of the P2X3 receptor is to act as a non-selective cation channel, permeable to Na+, K+, and Ca2+. Upon activation by ATP, the influx of these cations leads to depolarization of the neuronal membrane and the initiation of an action potential, thereby transmitting a sensory signal.

Activation and Desensitization

P2X3 receptors are characterized by their rapid activation and desensitization kinetics. Application of micromolar concentrations of ATP can activate the channel within milliseconds, followed by a rapid desensitization, often within tens of milliseconds, in the continued presence of the agonist. This rapid desensitization is a key feature that distinguishes P2X3 from other P2X receptor subtypes.

Recovery from desensitization is remarkably slow, often taking several minutes. This prolonged recovery period is thought to be a protective mechanism to prevent over-excitation of sensory neurons. The rate of recovery is dependent on the agonist, with some agonists promoting faster recovery than others. Divalent cations, such as Mg2+, can stabilize the desensitized state and slow the recovery process.

A phenomenon known as "high-affinity desensitization" (HAD) has also been described, where nanomolar concentrations of ATP, which are insufficient to activate the channel, can still induce a slow-onset desensitization. This suggests that the receptor can enter a desensitized state from a closed state.

Ion Permeability and Conductance

The P2X3 receptor channel is non-selective for cations, allowing the passage of small monovalent and divalent cations. The pore is wide enough to accommodate these ions, and the influx of Ca2+ is particularly significant as it can trigger various intracellular signaling cascades.

Signaling Pathways

Activation of the P2X3 receptor leads to direct membrane depolarization due to cation influx. The subsequent increase in intracellular Ca2+ can activate a variety of downstream signaling pathways, further modulating neuronal excitability and contributing to sensory signaling.

References

- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 4. P2X3 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preclinical Profile of Gefapixant: An In-depth Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary